molecular formula C24H28N6O2S B2562317 4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1207030-90-7

4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2562317
CAS No.: 1207030-90-7
M. Wt: 464.59
InChI Key: QTVMJTKHJZXRQH-UHFFFAOYSA-N
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Description

4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H28N6O2S and its molecular weight is 464.59. The purity is usually 95%.
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Biological Activity

The compound 4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic molecule with potential therapeutic applications. Its structure combines elements from various pharmacologically active classes, including triazoles and pyrimidines. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

PropertyValue
Molecular Formula C25H30N6O2S
Molecular Weight 478.6 g/mol
CAS Number 1189892-80-5

The biological activity of this compound can be attributed to its interaction with various molecular targets in cellular pathways. The presence of the thieno and triazole moieties suggests possible inhibition of specific enzymes and receptors involved in cancer progression and inflammation.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through various pathways such as:

  • Inhibition of Kinases : Many triazole derivatives act as kinase inhibitors, disrupting signaling pathways essential for cell proliferation.
  • Cell Cycle Arrest : Certain compounds induce cell cycle arrest at specific phases, preventing cancer cell division.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit the growth of various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)26Wei et al., 2022
HepG2 (Liver Cancer)0.74Abdel-Aziz et al., 2022

These findings indicate that the compound possesses significant cytotoxicity against specific cancer types.

Mechanistic Insights

The compound's mechanism involves:

  • Induction of Apoptosis : Studies show that it activates caspase pathways leading to programmed cell death.
  • Inhibition of Angiogenesis : Similar compounds have been noted to reduce vascular endothelial growth factor (VEGF) levels, thereby inhibiting tumor blood supply.

Case Studies

Several studies have highlighted the potential of similar compounds in clinical settings:

  • Case Study on Lung Cancer : A derivative similar to our compound was tested on A549 cells, showing a significant reduction in viability with an IC50 value reflecting potent anticancer properties.
  • Hepatocellular Carcinoma Study : Research involving HepG2 cells indicated that the compound not only inhibited cell growth but also induced apoptosis via mitochondrial pathways.

Properties

IUPAC Name

8-butyl-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2S/c1-2-3-12-29-23(32)22-19(11-17-33-22)30-20(25-26-24(29)30)9-10-21(31)28-15-13-27(14-16-28)18-7-5-4-6-8-18/h4-8,11,17H,2-3,9-10,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVMJTKHJZXRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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